molecular formula C5H8O2S B2454694 rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione CAS No. 2089245-98-5

rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione

Cat. No.: B2454694
CAS No.: 2089245-98-5
M. Wt: 132.18
InChI Key: HHSNQWVRSMBZGX-UHNVWZDZSA-N
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Description

rac-(1R,5S)-2lambda6-thiabicyclo[310]hexane-2,2-dione is a unique bicyclic compound containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a thiol with an appropriate alkene in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione stands out due to its bicyclic structure and the presence of sulfur and oxygen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

(1S,5R)-2λ6-thiabicyclo[3.1.0]hexane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-8(7)2-1-4-3-5(4)8/h4-5H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSNQWVRSMBZGX-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2[C@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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